4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine is a synthetic organic compound belonging to the piperazine family. This compound is characterized by its unique structure, which includes multiple methyl groups and a methylene bridge, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine typically involves the reaction of ethylamine with a tetramethyl-substituted piperazine precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various alkylated piperazine derivatives .
Scientific Research Applications
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetramethyl-2-methyleneimidazoline: Another compound with multiple methyl groups and a methylene bridge.
2,2,4,5-Tetramethyl-3-ethylhexane: A structurally similar compound with different functional groups.
Uniqueness
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine is unique due to its specific arrangement of ethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
91823-91-5 |
---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
4-ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine |
InChI |
InChI=1S/C11H22N2/c1-7-13-9(2)8-12(6)11(4,5)10(13)3/h9H,3,7-8H2,1-2,4-6H3 |
InChI Key |
VYXWSGYTKHDNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CN(C(C1=C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.